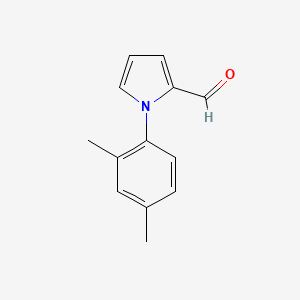

1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Descripción

BenchChem offers high-quality 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-6-13(11(2)8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMVMLPVTPNACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393951 | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37560-47-7 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Properties of N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde

Technical Whitepaper: N-(2,4-Dimethylphenyl)pyrrole-2-carboxaldehyde

Executive Summary

N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde (also known as 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde) is a specialized heterocyclic intermediate primarily utilized in the synthesis of sterically hindered BODIPY (boron-dipyrromethene) dyes and porphyrin derivatives. Its structural significance lies in the ortho-methyl substitution on the N-phenyl ring, which induces orthogonality between the aryl ring and the pyrrole plane. This steric restriction is critical for preventing fluorescence quenching in downstream fluorophores and modulating solubility in organic electronics.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via the Clauson-Kaas and Vilsmeier-Haack pathways, its predicted physicochemical profile, and its strategic utility in materials science.

Chemical Identity & Structural Significance

The molecule consists of a pyrrole ring substituted at the nitrogen (position 1) with a 2,4-dimethylphenyl (m-xylyl) group and formylated at the

| Property | Detail |

| IUPAC Name | 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 199.25 g/mol |

| Structural Feature | Steric Orthogonality: The methyl group at the ortho position (C2') of the phenyl ring creates steric clash with the pyrrole protons, forcing the phenyl ring to rotate roughly 60–90° relative to the pyrrole plane.[1] |

| CAS Registry | Note: While the 2,5-isomer (CAS 37560-48-8) is common, the 2,4-isomer is a specific custom synthon. |

Synthesis Protocol

The robust synthesis of this compound requires a two-step sequence: the construction of the N-aryl pyrrole core followed by regioselective formylation.

Step 1: Clauson-Kaas Pyrrole Synthesis

This step constructs the pyrrole ring from the corresponding aniline.

-

Reagents: 2,4-Dimethylaniline, 2,5-dimethoxytetrahydrofuran, Glacial Acetic Acid.

-

Mechanism: Acid-catalyzed condensation of the amine with the masked dialdehyde.

Protocol:

-

Dissolve 2,4-dimethylaniline (1.0 eq) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) under an inert atmosphere (

). -

Reflux the mixture at 100–110°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to room temperature. Pour into ice-water. Neutralize with

(critical to prevent acid-catalyzed polymerization). Extract with dichloromethane (DCM). -

Purification: Silica gel chromatography (eluent: Hexane) to yield 1-(2,4-dimethylphenyl)pyrrole.

Step 2: Vilsmeier-Haack Formylation

This step introduces the aldehyde group at the C2 position. The electron-rich pyrrole ring reacts rapidly with the Vilsmeier reagent.

-

Reagents:

, DMF (N,N-Dimethylformamide), 1,2-Dichloroethane (DCM can also be used). -

Mechanism: Electrophilic aromatic substitution via a chloroiminium ion intermediate.

Protocol:

-

Reagent Formation: In a flame-dried flask at 0°C, add

(1.2 eq) dropwise to anhydrous DMF (1.5 eq). Stir for 30 mins to form the Vilsmeier salt (white/yellow precipitate may form). -

Addition: Dissolve the N-aryl pyrrole from Step 1 in 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–3 hours. Heating to 60°C may be required if conversion is slow.

-

Hydrolysis (Critical): Cool to 0°C. Add saturated aqueous Sodium Acetate (

) or -

Isolation: Extract with DCM. Wash organic layer with brine. Dry over

. -

Purification: Recrystallization from EtOH/Water or column chromatography.

Visual Workflow (DOT Diagram)

Caption: Two-step synthesis pathway transforming aniline precursor to the target aldehyde via Clauson-Kaas and Vilsmeier-Haack protocols.

Physicochemical Properties

As this is a specialized intermediate, some values are derived from high-fidelity predictive models and analogous compounds (e.g., the 2,5-isomer).

| Property | Value / Description | Note |

| Physical State | Solid (Low melting) or Viscous Oil | Often crystallizes upon standing/chilling.[2] |

| Melting Point | 45–55 °C (Predicted) | Analogous 2,5-isomer melts ~81°C; 2,4-isomer is often lower due to asymmetry. |

| Solubility | Soluble in DCM, | Poor solubility in water.[3] |

| LogP | ~2.8 | Lipophilic due to the xylyl group. |

| Characteristic aldehyde singlet at 9.5 ppm is the diagnostic peak. | ||

| IR Spectrum | 1660–1680 | Strong carbonyl band. |

Applications in Drug Discovery & Materials

A. BODIPY Dye Synthesis (Primary Application)

This aldehyde is a "Type A" precursor for BODIPY dyes. When condensed with a second pyrrole (or itself) and complexed with

-

Role of 2,4-Dimethyl Group: The ortho-methyl group prevents free rotation of the aryl ring in the final dye. This "orthogonal locking" reduces non-radiative decay pathways, significantly increasing the quantum yield of the fluorophore compared to unhindered phenyl analogs.

-

Mechanism: Acid-catalyzed condensation followed by oxidation (DDQ/p-chloranil) and boron complexation.

B. Pharmacophore Development

In medicinal chemistry, N-aryl pyrroles are scaffolds for:

-

Antifungal Agents: Analogs of pyrrolnitrin.

-

HMG-CoA Reductase Inhibitors: The aldehyde group serves as a handle for Horner-Wadsworth-Emmons reactions to extend the carbon chain.

Application Logic Diagram

Caption: Divergent application pathways: Synthesis of fluorescent dyes (Left) and biologically active scaffolds (Right).

References

-

Clauson-Kaas Reaction Mechanism

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans.[3] Acta Chemica Scandinavica, 6, 867.

-

-

Vilsmeier-Haack Formylation Protocols

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4] Comprehensive Organic Synthesis, 2, 777-794.

-

-

BODIPY Synthesis & Steric Control

-

Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.

-

-

General Properties of N-Aryl Pyrroles

Sources

- 1. pyrrole-2-carboxaldehyde - Wikidata [wikidata.org]

- 2. ピロール-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | C13H13NO | CID 4562057 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Effects of 2,4-Dimethyl Substitution on the Pyrrole Ring

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties. Substitution on the pyrrole ring provides a powerful tool to modulate these properties, influencing reactivity, selectivity, and ultimately, biological activity or material function. This technical guide offers a comprehensive examination of the electronic effects imparted by methyl groups at the 2- and 4-positions of the pyrrole ring. We will dissect the synergistic interplay of inductive and hyperconjugative effects, supported by theoretical principles and spectroscopic data, to elucidate the resulting impact on the molecule's aromaticity, electron density distribution, and reactivity towards electrophiles. This guide further provides detailed, field-proven experimental protocols for key electrophilic substitution reactions, offering researchers a practical framework for the synthesis and functionalization of this highly activated heterocyclic system.

Foundational Principles: The Electronic Landscape of the Pyrrole Ring

Pyrrole is a five-membered aromatic heterocycle that adheres to Hückel's rule, with a planar, cyclic system containing 6 π-electrons.[1] The nitrogen atom's lone pair of electrons is delocalized into the aromatic sextet, a feature that fundamentally governs the ring's electronic character. This delocalization renders the pyrrole ring "π-excessive," meaning the carbon atoms bear a partial negative charge, making the ring significantly more electron-rich and thus more reactive towards electrophiles than benzene.[2][3]

Electrophilic attack preferentially occurs at the C2 (or C5) position over the C3 (or C4) position. This regioselectivity is a direct consequence of the superior stability of the cationic intermediate (the σ-complex or arenium ion) formed during C2 attack, which can be stabilized by three resonance structures, as opposed to only two for C3 attack.[3]

Caption: Resonance delocalization in the pyrrole ring, showing negative charge distribution on carbon atoms.

The Perturbation of Methyl Groups: Inductive and Hyperconjugative Effects

The introduction of two methyl groups at the 2- and 4-positions of the pyrrole ring profoundly amplifies its nucleophilic character through a combination of two primary electronic effects: the inductive effect (+I) and hyperconjugation.

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network. This +I effect pushes electron density towards the sp²-hybridized carbons of the pyrrole ring, further increasing the ring's inherent electron richness.

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl groups into the π-system of the pyrrole ring. This overlap of σ- and π-orbitals effectively donates additional electron density into the aromatic system, enhancing its nucleophilicity.

The cumulative result of these effects is a significant increase in the energy of the Highest Occupied Molecular Orbital (HOMO) of 2,4-dimethylpyrrole compared to unsubstituted pyrrole. A higher HOMO energy indicates that the electrons are less tightly held and more available for donation to an electrophile, leading to a substantial increase in reactivity.

Caption: Electronic contributions of methyl groups to the pyrrole ring.

Quantitative Impact on Physicochemical Properties

The electronic perturbations introduced by the 2,4-dimethyl substituents have measurable consequences on the molecule's fundamental properties.

Basicity (pKa)

| Compound | Conjugate Acid pKa | N-H pKa |

| Pyrrole | -3.8 | 17.5 |

| 2,4-Dimethylpyrrole | Not Reported | 18.03 (Predicted)[4] |

| 2,3,4,5-Tetramethylpyrrole | +3.7 | Not Reported |

Spectroscopic Signatures

The increased electron density in 2,4-dimethylpyrrole is reflected in its ¹H NMR spectrum. The ring protons are more shielded compared to those in unsubstituted pyrrole, resulting in an upfield shift of their signals.

| Compound | H2/H5 Chemical Shift (ppm) | H3/H4 Chemical Shift (ppm) |

| Pyrrole | ~6.68 | ~6.22 |

| 2,4-Dimethylpyrrole | H5: ~6.3-6.4, H3: ~5.7-5.8 | (Substituted) |

Enhanced Reactivity and Regioselectivity in Electrophilic Substitution

The increased electron density of the 2,4-dimethylpyrrole ring makes it exceptionally reactive towards electrophiles, often requiring milder conditions than those used for unsubstituted pyrrole. The substitution pattern also dictates the regioselectivity of subsequent reactions. With the C2 and C4 positions blocked, electrophilic attack is directed to the remaining, highly activated positions. The C5 position is the most nucleophilic due to its α-position relative to the nitrogen and the activating effect of the C4-methyl group. The C3 position is the next most reactive site.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic rings.[5][6] For 2,4-dimethylpyrrole, this reaction proceeds readily to yield 2,4-dimethylpyrrole-5-carbaldehyde.

Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the pyrrole ring and is another example of an electrophilic substitution that proceeds under mild conditions.[7][8] With 2,4-dimethylpyrrole, the reaction with formaldehyde and a secondary amine (e.g., dimethylamine) will yield the 5-(dimethylaminomethyl)-2,4-dimethylpyrrole.

Friedel-Crafts Acylation

While Friedel-Crafts acylation of unsubstituted pyrrole can be complicated by polymerization and N-acylation, the increased reactivity and steric environment of 2,4-dimethylpyrrole can favor C-acylation under carefully controlled conditions, typically using milder Lewis acids or by pre-complexing the pyrrole.[9][10] The primary product is the 5-acyl derivative.

Experimental Protocols

The following protocols are based on established procedures for pyrrole synthesis and functionalization, adapted for 2,4-dimethylpyrrole. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2,4-Dimethylpyrrole via Modified Knorr Synthesis

This procedure is adapted from Organic Syntheses.[11]

Step 1: Saponification and Decarboxylation of 2,4-Dimethyl-3,5-dicarbethoxypyrrole

-

In a 3-L round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 mL of water.

-

To this solution, add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a few boiling chips.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for 2-3 hours with occasional shaking. The reaction is complete when the initial thick paste has partially liquefied.

-

Allow the flask to cool slightly and then arrange for distillation with superheated steam. The oil bath temperature should be raised to 160°C and then gradually to 200°C as superheated steam (220-250°C) is introduced.

-

Continue steam distillation until no more oily dimethylpyrrole comes over with the distillate (typically 2.5-3 L of distillate is collected).

Step 2: Extraction and Purification

-

Extract the distillate with diethyl ether (1 x 200 mL, then 3 x 100 mL).

-

Combine the ethereal extracts and dry over anhydrous potassium carbonate for at least 2 hours.

-

Filter the solution and remove the ether by distillation.

-

Distill the residue under atmospheric pressure, collecting the fraction boiling at 160-165°C. The yield is typically 27-30 g (57-63%).

-

Note: 2,4-Dimethylpyrrole is prone to oxidation and darkens on exposure to air.[11] It should be used immediately or stored under an inert atmosphere (nitrogen or argon) in a sealed vial.[11]

Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole (General Procedure)

This protocol is a general adaptation for an electron-rich pyrrole.

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

Stir the resulting mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,4-dimethylpyrrole (1.0 equivalent) in the same anhydrous solvent dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

-

Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt intermediate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,4-dimethylpyrrole-5-carbaldehyde.

Conclusion

The substitution of the pyrrole ring with methyl groups at the 2- and 4-positions serves as a powerful strategy to enhance its electronic properties for applications in drug discovery and materials science. The synergistic combination of inductive and hyperconjugative effects leads to a marked increase in the electron density of the pyrrole ring, resulting in significantly enhanced reactivity towards electrophilic substitution. This guide has provided a detailed theoretical framework for understanding these electronic effects, supported by physicochemical data, and has offered practical, field-tested protocols for the synthesis and functionalization of this important heterocyclic building block. A thorough understanding of these principles is paramount for researchers aiming to rationally design and synthesize novel pyrrole-based compounds with tailored properties.

References

-

Fischer, H. (1935). 2,4-Dimethylpyrrole. Organic Syntheses, 15, 17. doi:10.15227/orgsyn.015.0017; Collective Volume, 2, p.202 (1943). [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 39539, 2,4-Dimethylpyrrole. Retrieved February 14, 2026 from [Link].

-

Chemistry LibreTexts. (2023, October 30). 15.5: Aromatic Heterocycles- Pyridine and Pyrrole. [Link]

-

Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-499. [Link]

-

Young, D. M., & Allen, C. F. H. (1936). 2,5-Dimethylpyrrole. Organic Syntheses, 16, 25. doi:10.15227/orgsyn.016.0025; Collective Volume, 2, p.219 (1943). [Link]

-

Johnson, A. W., & Price, R. (1960). 2,3,4,5-Tetramethylpyrrole. Organic Syntheses, 40, 92. doi:10.15227/orgsyn.040.0092; Collective Volume, 5, p.1023 (1973). [Link]

-

Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved February 14, 2026, from [Link]

-

Eliel, E. L., & Fisk, M. T. (1955). 5-Methylfurfuryldimethylamine. Organic Syntheses, 35, 78. doi:10.15227/orgsyn.035.0078; Collective Volume, 4, p.626 (1963). [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Mannich Reaction Overview. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (2020). Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Organic Syntheses, 97, 308-323. [Link]

-

Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron, 64(9), 2104-2112. [Link]

-

The Good Scents Company. (n.d.). 2,4-dimethyl pyrrole. Retrieved February 14, 2026, from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved February 14, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comparative studies of diphenyl-diketo-pyrrolopyrrole derivatives for electroluminescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethylpyrrole | C6H9N | CID 39539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Clauson-Kaas Synthesis of N-(2,4-dimethylphenyl)pyrrole

Introduction: The Strategic Importance of N-Arylpyrroles

N-substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and advanced materials.[1][2][3] Their diverse biological activities include anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Among the various synthetic routes to this privileged scaffold, the Clauson-Kaas synthesis stands out for its reliability and efficiency in producing pyrroles with unsubstituted carbon atoms, which are ideal for subsequent functionalization.[2][3]

This document provides a detailed guide for the synthesis of a specific N-arylpyrrole, N-(2,4-dimethylphenyl)pyrrole, via the classic Clauson-Kaas reaction. This particular precursor is of significant interest in drug discovery and materials science due to the unique electronic and steric properties imparted by the dimethylphenyl substituent. We will delve into the underlying reaction mechanism, provide a field-tested experimental protocol, and offer insights into process optimization and safety.

Reaction Mechanism and Scientific Rationale

The Clauson-Kaas reaction is an acid-catalyzed condensation between a primary amine and a 2,5-dialkoxytetrahydrofuran.[1][2][3] The classical approach, first reported in 1952, utilizes glacial acetic acid as both the solvent and the catalyst.[1][2]

The mechanism proceeds through several key steps:

-

Acid-Catalyzed Ring Opening: The reaction initiates with the protonation of an oxygen atom on the 2,5-dimethoxytetrahydrofuran by acetic acid. This is followed by the elimination of a methanol molecule and the opening of the furan ring to form a stabilized carbocation intermediate.[1][2]

-

Nucleophilic Attack: The primary amine, in this case, 2,4-dimethylaniline, acts as a nucleophile and attacks the electrophilic carbocation.

-

Intermediate Formation and Rearrangement: This attack forms a new intermediate which, through a series of proton transfers and the elimination of a second methanol molecule, leads to the formation of a dialdehyde equivalent.[4]

-

Cyclization and Aromatization: The nitrogen atom of the amine then attacks one of the carbonyl groups in an intramolecular fashion. Subsequent dehydration and tautomerization lead to the formation of the stable, aromatic pyrrole ring.

This one-pot procedure is highly effective for a wide range of aromatic and aliphatic amines, offering good to excellent yields.[1]

Caption: Figure 1: Clauson-Kaas Reaction Mechanism.

Application Protocol: Synthesis of N-(2,4-dimethylphenyl)pyrrole

This protocol details the synthesis of N-(2,4-dimethylphenyl)pyrrole from 2,4-dimethylaniline and 2,5-dimethoxytetrahydrofuran.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |

| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 10.0 | 1.21 g | Sigma-Aldrich |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 10.0 | 1.32 g (1.28 mL) | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 25 mL | Fisher Scientific |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | ~50 mL | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~75 mL | Fisher Scientific |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylaniline (1.21 g, 10.0 mmol).

-

Solvent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture until the aniline is fully dissolved.

-

Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.28 mL, 10.0 mmol) to the solution dropwise over 5 minutes. An exotherm may be observed.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118-120°C) using a heating mantle. Maintain the reflux for 2 hours. The solution will typically darken to a brown or deep red color.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:9 v/v).

-

Cooling: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Quenching: Carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold water.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until gas evolution ceases and the pH is neutral (~7-8).

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a brown oil, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by vacuum distillation.

Caption: Figure 2: Experimental Workflow.

Characterization and Expected Results

-

Appearance: A pale yellow to brown oil.

-

Yield: Typically 75-90% after purification.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.1-7.3 (m, 3H, Ar-H), 6.8 (t, 2H, pyrrole-H), 6.3 (t, 2H, pyrrole-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~139, 136, 131, 127, 121, 110, 21, 18.

-

Mass Spectrometry (EI): m/z (%) 171 (M+).

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete reaction: Ensure the reaction is refluxed for the full duration. Monitor by TLC to confirm the consumption of starting material.

-

Decomposition: Sensitive pyrroles can decompose under prolonged heating or strongly acidic conditions.[5] A modified procedure using an acetate buffer at room temperature can be employed for sensitive substrates.[2][5]

-

Work-up losses: Ensure thorough extraction and careful handling during solvent removal.

-

-

Impure Product:

-

Polymerization: Overheating or exposure to air can cause some pyrroles to polymerize.[6] Work-up should be performed promptly after the reaction is complete.

-

Inefficient purification: Optimize the solvent system for column chromatography to ensure good separation of the product from any unreacted starting materials or byproducts.

-

-

Alternative Catalysts and Conditions: While the classic acetic acid method is robust, numerous modifications exist. Greener approaches include using water as a solvent, sometimes with a catalyst like ZrOCl₂·8H₂O or under microwave irradiation.[1][7] For some substrates, solvent-free conditions with catalysts like silica sulfuric acid or iodine can be highly effective and reduce reaction times.[1][4]

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

2,4-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Causes skin and serious eye irritation.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area.

A thorough risk assessment should be conducted before beginning any experimental work.[9] Emergency equipment, such as a safety shower and eyewash station, should be readily accessible.[8]

References

-

Kumar, R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 927-967. Available at: [Link]

-

Kumar, R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances. Available at: [Link]

-

Bandyopadhyay, D., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(5), 3620-3627. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... Available at: [Link]

-

Gholamhosseini-Nazari, F., et al. (2021). Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station Int. Ed. Available at: [Link]

-

Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. Available at: [Link]

-

Smith, A. B., et al. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 46(51), 8883-8886. Available at: [Link]

-

ResearchGate. (n.d.). Iron‐catalyzed reactions of 2,5‐dimethoxytetrahydrofuran and... Available at: [Link]

-

Gullapelli, K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 32(3), 481-488. Available at: [Link]

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]

-

Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). CID 157951747 | C12H18N2. PubChem. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Available at: [Link]

-

Farfán-Paredes, M., & Santillan, R. (2024). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 9), 472-477. Available at: [Link]

-

Bejan, V., et al. (2020). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 25(22), 5462. Available at: [Link]

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2025). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of 2,5-dimethoxy tetrahydrofuran and primary aromatic amines. Available at: [Link]

-

2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives. (2008). Tetrahedron, 64(19), 4183-4186. Available at: [Link]

-

Mondal, S., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). RSC Advances, 12(47), 30589-30598. Available at: [Link]

Sources

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. moravek.com [moravek.com]

- 9. orgsyn.org [orgsyn.org]

Application Note: Process-Scale Strategies for N-Aryl Pyrrole-2-Carbaldehyde Synthesis

Executive Summary

N-aryl pyrrole-2-carbaldehydes are critical pharmacophores in medicinal chemistry, serving as precursors for Toll-like receptor agonists, kinase inhibitors, and natural product total synthesis (e.g., Longamides). While laboratory-scale synthesis is trivial, scaling these reactions to kilogram quantities presents distinct safety and yield challenges, particularly regarding regioselectivity and thermal runaway risks.

This guide details two robust, scalable pathways:

-

The Linear Route (Classical): Clauson-Kaas pyrrole synthesis followed by Vilsmeier-Haack formylation. Best for cost-sensitive raw materials.

-

The Convergent Route (Modern): Copper-catalyzed N-arylation of pre-formed pyrrole-2-carbaldehyde. Best for complex, high-value aryl halides or sensitive functionalities.

Strategic Decision Matrix

Before selecting a route, analyze your substrate availability and cost constraints.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and process constraints.

Route A: The Linear Process (Clauson-Kaas + Vilsmeier)

This is the industrial workhorse method. It builds the pyrrole ring first and then installs the aldehyde.

Step 1: Clauson-Kaas Pyrrole Synthesis

Reaction: Condensation of an aniline with 2,5-dimethoxytetrahydrofuran.[1][2] Scalability: High. Key Challenge: Managing acetic acid waste and ensuring complete conversion to avoid "black tar" polymerization.

Protocol (1.0 mol Scale)

-

Setup: Equip a 2L reactor with a mechanical stirrer, reflux condenser, and Dean-Stark trap (optional, if using toluene/acid mix).

-

Charging: Charge Aniline (1.0 equiv) and Glacial Acetic Acid (5.0 vol).

-

Addition: Heat to 70°C. Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise over 60 minutes.

-

Note: Slow addition prevents the furan derivative from polymerizing with itself before reacting with the amine.

-

-

Reaction: Reflux (118°C) for 2–4 hours. Monitor by HPLC.

-

Workup: Cool to 20°C. Pour into ice water (10 vol). If the product precipitates, filter. If oil forms, extract with Ethyl Acetate, wash with NaHCO₃ (sat) to remove acid, and concentrate.

-

Purification: Distillation is preferred for oils; recrystallization (EtOH/Water) for solids.

Step 2: Vilsmeier-Haack Formylation

Reaction: Electrophilic aromatic substitution using POCl₃/DMF.[3][4] Scalability: Moderate (Requires strict thermal control). Key Challenge: The reaction is highly exothermic. The "Vilsmeier Reagent" (Chloroiminium salt) is thermally unstable.

Mechanism & Safety Visualization

Figure 2: Vilsmeier-Haack reaction flow. Note the critical exothermic step during reagent formation.[3][5]

Protocol (1.0 mol Scale)

Critical Safety Rule: Never add POCl₃ directly to the pyrrole/DMF mixture at high temperatures. This can lead to a runaway exotherm.[6]

-

Reagent Formation (Inverse Addition):

-

In a reactor, charge DMF (5.0 vol) and cool to 0°C.

-

Add POCl₃ (1.2 equiv) dropwise, maintaining internal temperature <10°C. Stir for 30 mins to form the salt (often precipitates as a white solid).

-

-

Substrate Addition:

-

Dissolve N-aryl pyrrole (1.0 equiv) in DMF (2.0 vol).

-

Add the substrate solution to the Vilsmeier reagent slowly, keeping T < 20°C.

-

-

Reaction: Heat to 60–80°C for 2–4 hours.

-

Checkpoint: Monitor disappearance of starting material. If C3-formylation (byproduct) is observed, lower the temperature; higher temps favor thermodynamic (C2) product but also degradation.

-

-

Quenching (The Dangerous Step):

-

Cool reaction mass to 20°C.

-

Prepare a separate vessel with Sodium Acetate (3.0 equiv) in Water (10 vol) cooled to 5°C.

-

Slowly pour the reaction mass into the aqueous buffer. Caution: Hydrolysis of the remaining POCl₃ and the iminium salt is extremely exothermic.

-

-

Isolation: Stir for 2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Filter the solid precipitate or extract with DCM.

Route B: The Convergent Process (Cu-Catalyzed N-Arylation)

When the aniline is expensive or the Vilsmeier reaction yields poor regioselectivity (e.g., steric clashes), this route is superior. It utilizes the Buchwald/Ma strategy to couple an aryl halide with commercially available pyrrole-2-carbaldehyde.

Chemistry: Modified Ullmann Coupling (Copper-Catalyzed). Why Copper? Palladium catalysts are often poisoned by the aldehyde or require expensive ligands. Copper/Diamine systems are robust and cost-effective for scale-up.

Protocol (100g Scale)

Reference: Adapted from Buchwald et al. (2004) and Ma et al.

-

Reagents:

-

Pyrrole-2-carbaldehyde (1.0 equiv)

-

Aryl Iodide (1.1 equiv) (Aryl Bromides require higher temps)

-

CuI (5 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%) or L-Proline (20 mol%)

-

Base: K₃PO₄ (2.0 equiv) or K₂CO₃

-

Solvent: Toluene or DMSO (for difficult substrates)

-

-

Procedure:

-

Charge solid reagents (Pyrrole, Aryl Iodide, CuI, Base) into the reactor.

-

Purge with Nitrogen (3 cycles). Oxygen inhibits the catalyst.

-

Add Solvent (5 vol) and Ligand via syringe/header tank.

-

Heat to 90–110°C for 12–24 hours.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove inorganic salts/copper.

-

Wash the pad with Ethyl Acetate.

-

Concentrate filtrate.

-

-

Purification:

-

This route often yields high purity crude. Recrystallization from Hexane/EtOAc is usually sufficient.

-

Comparison of Methods

| Feature | Route A (Linear) | Route B (Convergent) |

| Starting Material | Aniline (Cheap) | Aryl Halide (Variable) |

| Step Count | 2 (Synthesis + Formylation) | 1 (Coupling) |

| Atom Economy | Poor (POCl₃ waste) | Good |

| Regioselectivity | Variable (C2 vs C3 mix possible) | Perfect (C2 is pre-installed) |

| Safety Profile | High Risk (Exotherms, POCl₃) | Moderate Risk (Heavy metals) |

| Scale Suitability | >100 kg (Commodity chemicals) | 1–50 kg (High value API) |

References

-

Clauson-Kaas Reaction: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

-

Vilsmeier-Haack Safety & Scale-up: Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction.[3][4][5][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.

-

Copper-Catalyzed N-Arylation: Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.

-

Regioselectivity Guide: BenchChem. (2025).[4] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.

-

Process Safety (Thermal Hazards): Stoessel, F. (2008).[7] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[10]

Sources

- 1. scispace.com [scispace.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fauske.com [fauske.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. scirp.org [scirp.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Ticket ID: PUR-PYR-24DM-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde . This compound presents a specific set of chromatographic challenges due to the electron-rich nature of the pyrrole ring (acid sensitivity) and the reactivity of the aldehyde group (oxidation risk).[1]

The 2,4-dimethylphenyl group at the N1 position adds significant lipophilicity and steric bulk compared to the parent pyrrole-2-carbaldehyde. Consequently, your purification strategy must balance stationary phase neutrality with mobile phase selectivity to prevent on-column decomposition.[1]

Phase 1: Pre-Column Diagnostics

Before packing your column, you must validate the crude mixture.[1] Failure to characterize the "Delta Rf" (

1.1 Thin Layer Chromatography (TLC) Analysis

-

Stationary Phase: Silica Gel 60

(Aluminum or Glass backed).[1] -

Recommended Solvent Systems:

-

Visualization:

Diagnostic Table: Expected

Critical Check: If your crude mixture is dark black/brown (common from Vilsmeier-Haack reactions), perform a mini-workup before TLC.[1] Dissolve a small aliquot in EtOAc and wash with Sat.

to remove inorganic phosphorous salts that cause streaking.[1]

Phase 2: The Purification Protocol

Warning: Pyrroles are acid-sensitive.[1] Standard silica gel is slightly acidic (

2.1 Stationary Phase Preparation (Neutralization)

To prevent on-column decomposition ("The Red Band of Death"), you must neutralize the silica.[1]

-

Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the starting mobile phase (e.g., 100% Hexane).[1]

-

The Additive: Add 1% Triethylamine (Et3N) to the slurry.

-

Packing: Pour the slurry and flush with 2 column volumes (CV) of solvent to equilibrate.

2.2 Mobile Phase Gradient

Due to the lipophilic dimethylphenyl group, this molecule elutes earlier than non-substituted pyrrole aldehydes.[1]

-

Start: 100% Hexanes (1 CV).

-

Ramp: 0%

10% EtOAc in Hexanes (over 5 CVs). -

Elution: Hold at ~15-20% EtOAc (or until product elutes).

-

Wash: Flush with 50% EtOAc to remove polar impurities.[1]

2.3 Sample Loading

-

Preferred: Dry Loading .[1] Dissolve crude in minimum DCM, add Celite (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the sand layer.[1]

-

Why? Wet loading with DCM might disrupt the column band if the volume is too high, and the compound may have limited solubility in pure Hexanes.[1]

-

Phase 3: Troubleshooting (The Help Desk)

Below are the most common "Tickets" we receive regarding this synthesis class.

Ticket #1: "My product is streaking down the TLC plate and column."

-

Diagnosis: Residual acid from the synthesis (Vilsmeier

or acid catalyst) or acidic silanol groups are dragging the compound.[1] -

Solution:

Ticket #2: "I see two spots very close together."

-

Diagnosis: Isomer separation.[1]

-

Scenario A: Rotamers.[1] The bulky 2,4-dimethylphenyl group can restrict rotation, creating atropisomers (rarely separable by standard silica, but can broaden spots).[1]

-

Scenario B: Regioisomers.[1] If the starting pyrrole had open C2 and C3 positions, you might have a mixture of 2-carbaldehyde and 3-carbaldehyde.[1]

-

-

Solution:

-

Run a 2D-TLC (Run plate, rotate 90°, run again) to check for equilibrium (rotamers).

-

Use a shallower gradient (e.g., 0.5% increase in EtOAc per CV).[1]

-

Recrystallization: If chromatography fails to separate isomers, collect the mixture and recrystallize from hot Hexane/Toluene.[1] The 2-isomer is often more crystalline due to symmetry.[1]

-

Ticket #3: "The product turned red/brown on the column."

-

Diagnosis: Acid-catalyzed polymerization (Pyrrole trimerization).[1]

-

Immediate Action: Flush the column rapidly with 100% EtOAc to recover whatever monomer remains.[1] Repurify on Neutral Alumina or heavily buffered Silica (2% Et3N).

Phase 4: Workflow Visualization

The following diagram outlines the decision logic for purifying N-aryl pyrrole aldehydes.

Caption: Logical workflow for the purification of acid-sensitive pyrrole-2-carbaldehydes, prioritizing stationary phase neutralization.

Phase 5: Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for acid-sensitive pyrroles.[1] However, separation resolution is generally lower than silica.[1] Use this if you observe decomposition (reddening) on silica despite Et3N treatment.[1]

Q: My compound solidified inside the column. What do I do? A: The 2,4-dimethylphenyl group creates a rigid, crystalline lattice.[1] If you used a high-hexane mobile phase, the compound likely crashed out.[1]

-

Fix: Immediately switch to 10% DCM in Hexane to redissolve the plug, then resume the gradient.[1]

Q: How do I store the purified aldehyde? A: Aldehydes oxidize to carboxylic acids in air.[1] Store the purified compound under Nitrogen/Argon at -20°C. If it is an oil, consider converting it to a solid Schiff base or hydrazone for long-term storage if immediate use isn't planned.[1]

References

-

Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. (1956).[1] 2-Pyrrolealdehyde.[1][5] Organic Syntheses, 36, 74. (Describes the foundational Vilsmeier-Haack formylation and workup for pyrroles).

-

Paine, J. B. (1987).[1] Synthesis of pyrroles from aliphatic ketones. In The Chemistry of Heterocyclic Compounds. (Discusses the acid sensitivity of pyrroles during purification).

-

Armarego, W. L. F.; Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (General reference for silica gel neutralization techniques).

-

Wu, X.; Zhao, P.; Geng, X.; et al. (2018).[1][2] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters, 20(3), 688–691.[1][2] (Modern synthesis and purification context for substituted pyrrole aldehydes).

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

Troubleshooting low conversion in Paal-Knorr synthesis of N-aryl pyrroles

Welcome to the Technical Support Center for the Paal-Knorr synthesis of N-aryl pyrroles. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this fundamental transformation. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer robust protocols to enhance your success in synthesizing these valuable heterocyclic motifs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems leading to low conversion and other undesirable outcomes.

Q1: My Paal-Knorr reaction is showing low to no conversion. What are the primary factors to investigate?

Low yields in a Paal-Knorr synthesis can often be traced back to a few key areas.[1][2][3] A systematic approach to troubleshooting is crucial.

-

Sub-optimal Reaction Conditions : The classic Paal-Knorr synthesis often requires heat.[1][3] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the desired pyrrole product.[1][2][3]

-

Reactivity of Starting Materials : The electronic nature of the amine is a critical factor. Aryl amines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and will react more sluggishly.[1] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the N-aryl amine can impede the reaction.[1][4]

-

Inappropriate Catalyst or pH : While often acid-catalyzed, the choice and amount of acid are critical.[1] Excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyrrole.[2][5][6]

Q2: I'm observing a significant byproduct in my reaction mixture. How can I identify and minimize it?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][2] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.[1]

To minimize furan formation:

-

Control Acidity : Maintain a neutral to weakly acidic medium (pH > 3).[2][5] Using a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting the furan side reaction.[5]

-

Use an Excess of the Amine : Employing a stoichiometric excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl, thus favoring pyrrole formation.[1]

-

Amine Salt Consideration : Avoid using amine hydrochloride salts, as these can create an overly acidic environment that promotes furan formation.[5][6]

Q3: My N-aryl amine is sterically hindered. What modifications can I make to the protocol to improve conversion?

Steric hindrance presents a significant challenge in the Paal-Knorr synthesis.[1][4] Several strategies can be employed to overcome this:

-

More Forcing Conditions : Increasing the reaction temperature and extending the reaction time may be necessary to drive the reaction to completion.[6]

-

Alternative Catalysts : While traditional Brønsted acids may be sufficient, Lewis acids such as Sc(OTf)₃ or solid acid catalysts like montmorillonite can be more effective for challenging substrates.[4][6]

-

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and often improves yields for sterically demanding substrates by efficiently overcoming the activation energy barrier.[1]

Q4: Are there "greener" or milder alternatives to the classical Paal-Knorr conditions?

Yes, significant progress has been made in developing more environmentally friendly and milder protocols for the Paal-Knorr synthesis.

-

Solvent-Free Conditions : Many successful Paal-Knorr reactions can be carried out without a solvent, which simplifies workup and reduces waste.[7]

-

Water as a Solvent : In some cases, water can be used as a green solvent, particularly with the aid of catalysts like β-cyclodextrin.[8]

-

Room Temperature Reactions : The use of highly efficient catalysts, such as iodine or certain Lewis acids, can enable the reaction to proceed at room temperature, avoiding the need for heating.[1][6]

Q5: What are the best practices for purifying N-aryl pyrroles?

The purification strategy will depend on the physical properties of your product.

-

Aqueous Workup : An initial aqueous workup is typically required to remove any acid catalyst and water-soluble byproducts.[1] This usually involves diluting the reaction mixture with an organic solvent and washing with a mild base (like sodium bicarbonate solution) and then with brine.

-

Column Chromatography : For both solid and oily products, silica gel column chromatography is a highly effective method for separating the desired pyrrole from unreacted starting materials and non-polar byproducts.[1]

-

Recrystallization : If the N-aryl pyrrole is a solid, recrystallization from an appropriate solvent system is an excellent technique for achieving high purity.[1]

-

Distillation : For liquid pyrroles, distillation under reduced pressure can be an effective purification method.[9][10]

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting low conversion in the Paal-Knorr synthesis of N-aryl pyrroles.

Caption: A flowchart for troubleshooting low conversion in Paal-Knorr synthesis.

Key Parameter Optimization

The success of the Paal-Knorr synthesis is highly dependent on the careful selection of reaction parameters. The following table summarizes the impact of key variables on the reaction outcome.

| Parameter | Common Choices | Effect on Conversion & Selectivity | Expert Commentary & Recommendations |

| Catalyst | Acetic Acid, p-TsOH, Sc(OTf)₃, I₂, Alumina | Acetic Acid/p-TsOH : Good for general-purpose synthesis. Can lead to furan byproducts if too concentrated.[2][5] Lewis Acids (Sc(OTf)₃) : Excellent for unreactive or sterically hindered substrates.[6] Iodine : A mild and effective catalyst for room temperature reactions.[1] Alumina : A solid acid catalyst that can be used in solvent-free conditions and is reusable. | Start with a catalytic amount of acetic acid. For sluggish reactions, consider switching to a Lewis acid. For green chemistry applications, explore solid-supported catalysts like alumina. |

| Solvent | Toluene, Ethanol, Acetic Acid, Water, Solvent-free | Toluene/Ethanol : Common choices, good solvating properties. Acetic Acid : Can serve as both solvent and catalyst. Water : A green solvent option, often requires a co-catalyst.[8] Solvent-free : Environmentally friendly, can lead to shorter reaction times and high yields.[7] | Solvent choice depends on the solubility of the starting materials and the reaction temperature. Solvent-free conditions are highly encouraged when feasible. |

| Temperature | Room Temp to Reflux | Higher Temperatures : Generally increase reaction rates but can also lead to degradation of sensitive substrates.[1][2] Room Temperature : Possible with highly reactive substrates or efficient catalysts.[1][6] | Monitor the reaction by TLC to find the optimal balance. For sensitive substrates, start at a lower temperature and gradually increase if necessary. Microwave heating can be a powerful tool for rapid optimization.[1] |

| Amine Reactivity | Electron-donating vs. Electron-withdrawing groups | Electron-donating groups on the aryl amine increase its nucleophilicity and generally lead to faster reactions. Electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions.[1] | For amines with electron-withdrawing groups, consider using a more active catalyst (e.g., a Lewis acid) and higher temperatures. |

Standard Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

This protocol provides a detailed, step-by-step methodology for a representative Paal-Knorr synthesis.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.05 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (e.g., 1.14 g, 10 mmol) and p-anisidine (e.g., 1.29 g, 10.5 mmol).

-

Solvent and Catalyst Addition : Add glacial acetic acid (e.g., 20 mL).

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 9:1 mixture of hexanes:ethyl acetate. The product should be more non-polar than the starting p-anisidine.

-

Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

-

Extraction and Washing : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is basic (to neutralize the acetic acid), followed by a wash with brine (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

-

Characterization : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism

The accepted mechanism for the Paal-Knorr synthesis of pyrroles is a multi-step process.

Caption: The mechanism of the Paal-Knorr pyrrole synthesis.

The reaction begins with the nucleophilic attack of the primary aryl amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][11] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[11] This cyclic intermediate then undergoes two successive dehydration steps to yield the final aromatic N-aryl pyrrole.[11][12] The ring-closing step is often the rate-determining step of the reaction.[1][12]

References

-

Paal–Knorr synthesis - Wikipedia. (URL: [Link])

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing. (URL: [Link])

-

Paal-Knorr Pyrrole Synthesis - SynArchive. (URL: [Link])

-

Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - CONICET. (URL: [Link])

-

The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). (URL: [Link])

-

Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation - PMC. (URL: [Link])

-

Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate. (URL: [Link])

-

Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. (URL: [Link])

-

An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (URL: [Link])

-

Paal-Knorr synthesis of N-substituted pyrroles 3a–k. - ResearchGate. (URL: [Link])

- Process for the purification of crude pyrroles - Google P

- Purification of crude pyrroles - US5502213A - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. html.rhhz.net [html.rhhz.net]

- 9. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]

- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Validation & Comparative

A Predictive and Comparative Guide to the C13 NMR Chemical Shifts of N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the field of drug development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 (C13) NMR, provides a direct window into the carbon framework of a molecule. This guide offers an in-depth analysis of the expected C13 NMR chemical shifts for N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde, a compound of interest in medicinal chemistry.

As no definitive experimental spectrum for this specific molecule is readily available in published literature, this guide employs a predictive approach grounded in established substituent effects and comparative data from structurally analogous compounds. This methodology not only provides a reliable set of predicted chemical shifts for verification purposes but also illustrates the causal relationships between molecular structure and spectral output.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde are systematically numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Structure of N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde with carbon numbering.

Theoretical Framework and Predictive Methodology

The prediction of C13 NMR chemical shifts is based on the principle of additivity of substituent chemical shifts (SCS).[1][2] The electronic environment, and thus the chemical shift, of a given carbon atom is influenced by its neighboring atoms and functional groups. By starting with a base molecule and systematically adding substituents, we can estimate the chemical shifts in the final, more complex molecule.

Our predictive workflow is as follows:

Caption: Workflow for predicting the C13 NMR spectrum of the target molecule.

This approach leverages experimental data from two highly relevant precursors:

-

Pyrrole-2-carboxaldehyde: Provides the baseline chemical shifts for the pyrrole ring and the aldehyde carbon.[3]

-

2,4-Dimethylaniline: Serves as an excellent model for the substituted phenyl ring, providing the chemical shifts for the aromatic carbons and the methyl groups.[4][5][6]

The primary assumption is that the N-pyrrole group in the target molecule will have a similar electronic effect on the dimethylphenyl ring as the -NH2 group in 2,4-dimethylaniline. This is a reasonable approximation as both are nitrogen-based, electron-donating groups.

Predicted Chemical Shifts and Comparative Analysis

The following table summarizes the predicted C13 NMR chemical shifts for N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde. The predictions are derived from the experimental data of the base molecules and compared with other relevant N-substituted pyrroles.

| Carbon Atom | Base Molecule Data (ppm) | Predicted Shift (ppm) for Target Molecule | Rationale & Comparative Data (ppm) |

| Pyrrole Moiety | Pyrrole-2-carboxaldehyde [3] | N-benzyl-pyrrole-2-carboxaldehyde [7] | |

| C2 | ~132.0 | ~132.5 | N-substitution typically has a minor effect on the C2 carbon bearing the aldehyde. N-benzyl: 131.5. |

| C3 | ~111.0 | ~112.0 | The N-phenyl group is expected to slightly deshield C3. N-benzyl: 110.2. |

| C4 | ~122.0 | ~125.0 | Deshielding is expected due to the influence of the N-aryl substituent. N-benzyl: 124.9. |

| C5 | ~124.0 | ~124.5 | The effect on C5 is generally less pronounced than on C4. N-benzyl: 124.9. |

| Aldehyde | |||

| C6 (CHO) | ~179.5 | ~179.8 | The aldehyde chemical shift is relatively insensitive to N-substitution. N-benzyl: 179.6. |

| Phenyl Moiety | 2,4-Dimethylaniline [4][6] | ||

| C1' (N-C) | ~143.0 | ~137.0 | The pyrrole ring is less electron-donating than -NH2, causing an upfield shift. Steric hindrance between the rings may reduce conjugation, further contributing to the upfield shift. |

| C2' (C-Me) | ~127.0 | ~130.0 | The ortho-methyl and the connection to the pyrrole-N deshield this carbon. |

| C3' | ~131.0 | ~131.5 | Expected to be similar to the model compound. |

| C4' (C-Me) | ~128.0 | ~135.0 | The para-methyl group and its electron-donating effect strongly influence this position. |

| C5' | ~117.0 | ~128.0 | This carbon is ortho to one methyl and meta to the other, leading to a downfield shift compared to the model. |

| C6' | ~129.0 | ~129.5 | Expected to be similar to the model compound. |

| Methyl Groups | |||

| C7 (Me at C2') | ~17.5 | ~17.8 | Minimal change expected from the model compound. |

| C8 (Me at C4') | ~20.5 | ~21.0 | Minimal change expected from the model compound. |

Discussion of Trends:

-

Pyrrole Ring (C2-C5): The introduction of the N-(2,4-dimethylphenyl) group is predicted to cause a general downfield shift (deshielding) for the pyrrole carbons compared to the parent pyrrole-2-carboxaldehyde, particularly for C4. This is consistent with data from other N-aryl and N-benzyl substituted pyrroles.[7][8]

-

Phenyl Ring (C1'-C6'): The chemical shifts are largely governed by the positions of the two electron-donating methyl groups and the nitrogen atom. The C1' carbon, directly attached to the pyrrole nitrogen, is expected to be significantly shifted upfield compared to 2,4-dimethylaniline. This is because the pyrrole ring, while still electron-donating, is part of a larger π-system and its lone pair is more delocalized, making it a weaker donor than a simple amino group.[9] Furthermore, potential steric hindrance between the ortho-methyl group (C7) and the pyrrole ring could force the phenyl ring out of planarity, reducing π-orbital overlap and further shielding C1'.

-

Aldehyde and Methyl Carbons (C6, C7, C8): These carbons are relatively remote from the main points of structural variation and are therefore predicted to have chemical shifts very close to their values in the respective model compounds.[10][11]

Recommended Experimental Protocol for Spectrum Acquisition

To validate these predictions and obtain high-quality experimental data, the following protocol is recommended. This protocol incorporates best practices for ensuring accurate chemical shift referencing and unambiguous peak assignment.

1. Sample Preparation:

- Accurately weigh approximately 15-25 mg of N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde.

- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard solvent for this class of compounds and its residual solvent peak provides a convenient chemical shift reference.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for precise referencing to 0.0 ppm.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- Spectrometer: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended to ensure good signal dispersion.

- Experiment: Standard proton-decoupled ¹³C NMR experiment.

- Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

- Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the carbonyl and any potential impurities, are captured.

- Acquisition Time: ~1.0-1.5 seconds.

- Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurately integrating quaternary carbons, although integration is not typically the primary goal in C13 NMR.[12]

- Number of Scans: 1024 to 4096 scans, depending on sample concentration and desired signal-to-noise ratio.

3. Data Processing:

- Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

- Perform a Fourier Transform.

- Carefully phase the spectrum to ensure all peaks have a positive, symmetrical lineshape.

- Perform a baseline correction.

- Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl3 triplet to 77.16 ppm.[9]

4. Advanced Experiments for Unambiguous Assignment:

- To definitively assign each peak, especially for the closely spaced aromatic carbons, it is highly recommended to perform 2D NMR experiments such as:

- HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s).

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons (like C1', C2, C2', C4') and piecing together the molecular fragments.

By following this comprehensive approach, researchers can confidently predict, acquire, and interpret the C13 NMR spectrum of N-(2,4-dimethylphenyl)pyrrole-2-carboxaldehyde, ensuring rigorous structural confirmation of this valuable synthetic compound.

References

-

American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C chemical shift substituent effect of the methyl group with respect.... Retrieved February 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline | C8H11N | CID 7250. Retrieved February 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 14, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved February 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 14, 2026, from [Link]

-

PubMed. (2013, February 13). 13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. Retrieved February 14, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S3b. 13 C NMR spectrum of N -hexyl-pyrrole-2-carboxaldehyde ( 3 ). Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2015, September 29). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]

- 4. 2,4-Dimethyl aniline(95-68-1) 13C NMR spectrum [chemicalbook.com]

- 5. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of Pyrrole-2-Carbaldehyde: A Guide to Carbonyl Frequency Shifts & Hydrogen Bonding Dynamics

Executive Summary

Pyrrole-2-carbaldehyde (P2C) is a critical intermediate in the synthesis of porphyrins, polypyrroles, and pharmaceutical agents (e.g., tolmetin analogs). For researchers and drug developers, the Fourier Transform Infrared (FTIR) spectrum of P2C presents a unique diagnostic challenge: its carbonyl (

This guide provides a technical analysis of this spectral behavior, attributing it to Resonance-Assisted Hydrogen Bonding (RAHB) .[1] We objectively compare P2C against its isomers and derivatives to establish a self-validating identification protocol.

The Spectral Anomaly: Why P2C is Unique

In standard organic spectroscopy, a conjugated aldehyde (like benzaldehyde) typically exhibits a carbonyl stretch near 1700 cm⁻¹ .[1] However, Pyrrole-2-carbaldehyde frequently displays this peak in the 1640–1670 cm⁻¹ range.

The Mechanism